4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]
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Overview
Description
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] is an organic compound with the molecular formula C38H30N2. It is known for its complex structure, which includes multiple aromatic rings and tertiary amine groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] typically involves the reaction of N,N-diphenylbenzenamine with an appropriate ethenediyl source under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the ethenediyl linkage between the two N,N-diphenylbenzenamine units.
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed coupling reactions in a controlled environment to ensure high yield and purity. The process may involve additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenediyl linkage to an ethylene linkage.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products
The major products formed from these reactions include various quinone derivatives, ethylene-linked compounds, and substituted aromatic derivatives .
Scientific Research Applications
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] involves its interaction with various molecular targets. The compound’s aromatic rings and tertiary amine groups allow it to engage in π-π stacking interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,2-Ethanediyl)bis[N,N-diphenylbenzenamine]
- 4,4’-Diaminobibenzyl
- 4,4’-Ethylenedianiline
- 4,4’-Diaminodibenzyl
Uniqueness
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] is unique due to its ethenediyl linkage, which imparts distinct electronic and steric properties compared to similar compounds with different linkages. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
N,N-diphenyl-4-[2-[4-(N-phenylanilino)phenyl]ethenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N2/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJMLEGDOMOWPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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